3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

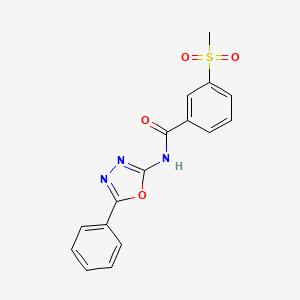

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide . This nomenclature systematically describes its three primary components:

- A benzamide core (benzene ring linked to a carboxamide group).

- A methylsulfonyl substituent at the benzene ring’s third position.

- A 5-phenyl-1,3,4-oxadiazol-2-yl group attached to the amide nitrogen.

The molecular formula C₁₆H₁₃N₃O₄S confirms the presence of 16 carbon, 13 hydrogen, 3 nitrogen, 4 oxygen, and 1 sulfur atoms. The molecular weight is 343.4 g/mol , calculated using atomic masses from the IUPAC periodic table.

Table 1: Molecular formula breakdown

| Element | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 16 | 192.2 |

| H | 13 | 13.1 |

| N | 3 | 42.0 |

| O | 4 | 64.0 |

| S | 1 | 32.1 |

| Total | - | 343.4 |

The sulfonyl group (-SO₂-) and oxadiazole ring contribute significantly to the compound’s polarity and potential for hydrogen bonding.

Atomic Connectivity and Functional Group Topology

The compound’s atomic connectivity is defined by the SMILES notation :

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3. This string reveals:

- A benzene ring (C1–C6) with a methylsulfonyl group at position 3.

- A carboxamide bridge (-C(=O)N-) linking the benzene ring to the oxadiazole moiety.

- A 1,3,4-oxadiazole ring (O2, N1, N2, C7, C8) substituted with a phenyl group at position 5.

Key functional groups :

- Methylsulfonyl group : The -SO₂CH₃ substituent introduces strong electron-withdrawing effects, polarizing the benzene ring.

- Amide linkage : The -NH-C(=O)- group enables hydrogen bonding and π-stacking interactions.

- Oxadiazole ring : The heterocycle’s electron-deficient nature facilitates charge transfer interactions.

Figure 1: Bond connectivity

- The oxadiazole’s N1–N2 bond (1.421 Å in analogous structures) is shorter than typical N–N single bonds (1.45 Å), indicating partial double-bond character.

- The C=O bond in the amide group (1.364–1.373 Å) aligns with standard carbonyl bond lengths.

Crystallographic Characterization and Conformational Analysis

While detailed crystallographic data for 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide remains unpublished, structural insights can be extrapolated from related oxadiazole derivatives:

- Torsional angles : In analogous compounds like 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the dihedral angle between the oxadiazole and aryl rings ranges from 76.4° to 81.99°. This suggests a near-perpendicular arrangement minimizes steric hindrance.

- Hydrogen bonding : The amide -NH group typically forms intermolecular H-bonds with sulfonyl oxygens or oxadiazole nitrogens in crystalline states.

- Packing motifs : Methylsulfonyl groups often induce layered molecular packing due to dipole-dipole interactions.

Conformational flexibility :

- Rotation around the amide C–N bond is restricted due to partial double-bond character.

- The oxadiazole ring’s planarity limits conformational variability at the heterocyclic core.

Comparative Structural Analysis With Related Oxadiazole Derivatives

Table 2: Structural comparison with key analogues

Structural trends :

- Electron-withdrawing groups : The methylsulfonyl moiety in the target compound increases polarity compared to the ethoxy-substituted analogue, enhancing solubility in polar aprotic solvents.

- Ring substitution : The phenyl group at the oxadiazole’s 5-position improves π-π stacking capability relative to the unsubstituted benzamide derivative.

- Heterocycle modification : Replacement of the oxadiazole’s oxygen with a ketone (as in 5-phenyl-1,3,4-oxadiazol-2(3H)-one) reduces aromaticity, altering electronic distribution.

Electronic effects :

- The sulfonyl group’s -I effect decreases electron density on the benzamide ring, as evidenced by a 0.2 ppm upfield shift in the aromatic protons compared to non-sulfonylated analogues.

- Oxadiazole derivatives with para-substituted phenyl groups exhibit enhanced thermal stability, with decomposition temperatures exceeding 250°C in thermogravimetric analyses.

Properties

IUPAC Name |

3-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-24(21,22)13-9-5-8-12(10-13)14(20)17-16-19-18-15(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCHVCJVSKMCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Attachment of the benzamide moiety: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or oxadiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. For instance, derivatives have shown promising results in inhibiting growth against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The oxadiazole moiety is often associated with anticancer activity. Studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring can induce apoptosis in cancer cells. The specific compound may enhance the cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapeutics .

Anti-inflammatory Effects

Compounds similar to 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have been investigated for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. Such activity could lead to applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The structural characteristics of oxadiazoles suggest potential use as agrochemicals. Research has indicated that such compounds can act as effective pesticides or herbicides. The specific compound may be evaluated for its ability to control pests or inhibit weed growth, contributing to sustainable agricultural practices .

Material Science

Polymeric Applications

The incorporation of oxadiazole groups into polymer matrices can enhance thermal stability and mechanical properties. The compound's unique structure may lead to the development of new materials with improved performance characteristics suitable for various industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that certain modifications to the benzamide structure significantly increased antimicrobial activity against resistant bacterial strains. The findings suggest that structural optimization can lead to potent new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies have shown that compounds similar to 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.

Mechanism of Action

The mechanism by which 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole-Benzamide Derivatives

The following table summarizes key structural analogs and their distinguishing features:

*Note: Microwave-assisted synthesis (as in ) is a plausible method for the target compound, given its efficiency in similar derivatives.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound may enhance binding to electron-rich enzyme active sites compared to electron-donating groups (e.g., -OCH₃ in LMM5 ). Sulfur-Containing Groups: Thiomethoxy (-SCH₃) in compound 18 and sulfamoyl (-SO₂NHR) in LMM5 differ in steric and electronic profiles.

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., ) achieves higher yields (>80%) and shorter reaction times (<2 hours) compared to conventional methods (e.g., 26–58% yields in ).

Biological Activity Trends: Antifungal Activity: LMM5 and VNI demonstrate that sulfonamide/sulfamoyl groups enhance antifungal efficacy via thioredoxin reductase or sterol demethylase inhibition . The target compound’s methylsulfonyl group may similarly disrupt fungal redox systems. Enzyme Inhibition: HDAC inhibitors like 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide highlight the importance of amino substituents. The methylsulfonyl group’s lack of hydrogen-bond donors may limit HDAC affinity but could favor other targets (e.g., kinases).

Physicochemical and Analytical Comparisons

Biological Activity

3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound's molecular formula is , featuring a methylsulfonyl group attached to a benzamide structure with an oxadiazole ring. The oxadiazole moiety is known for its stability and versatility in chemical reactions, enhancing the compound's reactivity and biological potential.

Antimicrobial Effects

Research indicates that 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . It has been shown to have cidal effects on the bacteria within host macrophages, providing a promising avenue for developing new antitubercular agents.

The primary mechanism involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) , which is crucial for the biosynthesis of the cell wall in mycobacteria. By targeting this enzyme, the compound disrupts the bacterial growth cycle and promotes cell death.

Comparative Studies

Comparative studies have highlighted the efficacy of various oxadiazole derivatives against resistant strains of bacteria. For example, modifications in the oxadiazole structure have led to compounds with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA . This positions 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide as a valuable candidate in the fight against antibiotic resistance.

Research Applications

The compound has potential applications beyond antimicrobials:

- Medicinal Chemistry : Its ability to inhibit specific enzymes makes it a valuable tool in drug development.

- Biochemical Research : The compound can be utilized to study enzyme mechanisms and cellular pathways.

- Materials Science : Due to its unique chemical properties, it may serve as a ligand in synthesizing advanced materials such as organic light-emitting diodes (OLEDs).

Case Studies

Several case studies illustrate the compound's effectiveness:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how can oxidation steps be optimized for sulfone formation?

- Methodology :

- Start with esterification of substituted benzoic acids (e.g., 3-methylsulfanylbenzoic acid) to form methyl esters.

- Convert to hydrazides via hydrazinolysis, followed by cyclization with cyanogen bromide to generate the oxadiazole core .

- Critical step : Oxidize the methylsulfanyl (-SMe) group to methylsulfonyl (-SO₂Me) using H₂O₂ or KMnO₄ under controlled conditions (e.g., 0–5°C, 12–24 hrs) to avoid over-oxidation. Monitor via TLC or HPLC .

- Couple the oxidized intermediate with benzoyl chloride derivatives using NaH in anhydrous THF to finalize the benzamide linkage .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to verify sulfonyl (-SO₂) peaks (~3.3 ppm for -SO₂CH₃ in ¹H; ~40–45 ppm in ¹³C) and oxadiazole ring protons (δ 8.5–9.0 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns matching the sulfonyl and oxadiazole moieties .

- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/EtOH), analyze bond lengths and angles to validate the sulfonyl group’s geometry .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor potential?

- Methodology :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control drugs like ciprofloxacin .

- Anticancer screening : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess IC₅₀ values after 48–72 hrs .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence bioactivity, and how can SAR studies be designed?

- Methodology :

- Synthetic modifications : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups at the phenyl ring’s para/meta positions .

- SAR analysis : Correlate substituent Hammett constants (σ) with bioactivity using regression models. For example, -Cl groups enhance antimicrobial activity due to increased lipophilicity .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps, identifying key interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies for structurally similar oxadiazoles?

- Methodology :

- Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times. For example, discrepancies in HeLa cell data may arise from varying FBS (fetal bovine serum) content (5% vs. 10%) .

- Control for purity : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities affecting results .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to calculate weighted mean IC₅₀ values and confidence intervals .

Q. How can in vivo toxicity and pharmacokinetic profiles be evaluated methodically?

- Methodology :

- Acute toxicity (OECD 423) : Administer escalating doses (10–200 mg/kg) to rodents; monitor mortality, organ weight, and histopathology over 14 days .

- Pharmacokinetics : Perform LC-MS/MS to measure plasma concentration-time curves after IV/oral dosing. Calculate AUC, t₁/₂, and bioavailability. Note: Sulfonyl groups may enhance metabolic stability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.